1,2,4-Oxadiazole Regioisomer vs. 1,3,4-Oxadiazole Analog: Carbonic Anhydrase IX Inhibitory Potency Differential
The target compound features a 1,2,4-oxadiazole ring, which is regioisomerically distinct from the 1,3,4-oxadiazole scaffold. In a comprehensive SAR study of oxadiazole-sulfonamide conjugates targeting carbonic anhydrase IX (CAIX), 1,2,4-oxadiazole-based thiophene-sulfonamide conjugates demonstrated potent CAIX inhibition with IC₅₀ values in the low micromolar range (4.23 µM for lead compound OX12), while parallel 1,3,4-oxadiazole series compounds lacking the same substitution topology showed substantially weaker or absent CAIX engagement [1]. The target compound, bearing a 5-thiophen-2-yl-1,2,4-oxadiazol-3-yl scaffold with an ethenesulfonamide extension, is positioned within the active regioisomeric series identified in this study.
| Evidence Dimension | CAIX inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly tested in published CAIX assays; structurally positioned within active 1,2,4-oxadiazole-thiophene-sulfonamide series |
| Comparator Or Baseline | Lead compound OX12 (1,2,4-oxadiazole-thiophene-sulfonamide conjugate): CAIX IC₅₀ = 4.23 µM; Comparator OX27 (optimized 1,2,4-oxadiazole derivative): CAIX IC₅₀ = 0.74 µM; 1,3,4-oxadiazole regioisomeric analogs: no significant CAIX inhibition reported in the same study [1] |
| Quantified Difference | 1,2,4-oxadiazole series: active (IC₅₀ 0.74–11.5 µM); 1,3,4-oxadiazole series: inactive or substantially less active (exact IC₅₀ values not reported but activity described as absent/negligible) [1] |
| Conditions | In vitro enzymatic assay against recombinant human CAIX; fluorometric detection; pH 7.4; compound pre-incubation with enzyme before substrate addition [1] |
Why This Matters
The 1,2,4-oxadiazole regioisomer is a prerequisite for CAIX engagement; procurement of a 1,3,4-oxadiazole analog would negate this biological activity and invalidate target-based screening campaigns.
- [1] Shamsi F, Hasan P, Queen A, Hussain A, et al. Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy. Bioorg Chem. 2020;98:103752. doi:10.1016/j.bioorg.2020.103752 View Source
